molecular formula C9H11IN2O B12091963 2-Amino-3-(4-iodophenyl)propanamide

2-Amino-3-(4-iodophenyl)propanamide

Cat. No.: B12091963
M. Wt: 290.10 g/mol
InChI Key: AQQGIRLSOBZONA-UHFFFAOYSA-N
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Description

2-Amino-3-(4-iodophenyl)propanamide is an organic compound with the molecular formula C9H11IN2O. It is a derivative of propanamide, featuring an amino group and an iodophenyl group. This compound is primarily used in research settings and has various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(4-iodophenyl)propanamide typically involves the reaction of 4-iodoaniline with acrylonitrile, followed by hydrolysis and subsequent amination. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst like palladium on carbon (Pd/C) to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the iodine-containing intermediates.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(4-iodophenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.

    Reduction: The iodophenyl group can be reduced to a phenyl group.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Deiodinated phenyl derivatives.

    Substitution: Azido or thiol-substituted derivatives.

Scientific Research Applications

2-Amino-3-(4-iodophenyl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-3-(4-iodophenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The iodophenyl group can facilitate binding to hydrophobic pockets in proteins, while the amino group can form hydrogen bonds with active site residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-(4-bromophenyl)propanamide
  • 2-Amino-3-(4-chlorophenyl)propanamide
  • 2-Amino-3-(4-fluorophenyl)propanamide

Uniqueness

2-Amino-3-(4-iodophenyl)propanamide is unique due to the presence of the iodine atom, which imparts distinct chemical properties. The larger atomic radius and higher electronegativity of iodine compared to other halogens can influence the compound’s reactivity and binding affinity in biological systems. This makes it a valuable compound for studying halogen effects in medicinal chemistry and drug design.

Properties

Molecular Formula

C9H11IN2O

Molecular Weight

290.10 g/mol

IUPAC Name

2-amino-3-(4-iodophenyl)propanamide

InChI

InChI=1S/C9H11IN2O/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H2,12,13)

InChI Key

AQQGIRLSOBZONA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)N)N)I

Origin of Product

United States

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